Aluminium acetotartrate

Descripción general

Descripción

Aluminium acetotartrate (C₁₈H₁₈O₂₁Al₂) is an aluminum-based compound with a molecular weight of 624.28 g/mol. It appears as colorless to light yellow crystals or powder and exhibits high water solubility (300 g/L at 20°C) . Its synonyms include ALSOL, aluminum acetate-tartrate, and (acetato-κO)[2,3-dihydroxybutanedioato(2-)-κO¹,κO⁴] aluminium. This compound is primarily utilized in medical solutions due to its biocompatibility and stability, with regulatory assessments conducted under EMA guidelines .

Métodos De Preparación

Synthesis via Aluminium Hydroxide and Organic Acids

A common method involves reacting aluminium hydroxide with acetic acid () and tartaric acid () under controlled conditions. The reaction proceeds as follows:

3 + CH3COOH + C4H6O6 \rightarrow Al(CH3COO)(C4H4O6) + 3H2O

Key Parameters:

-

Molar Ratios: A 1:1:1 molar ratio of , acetic acid, and tartaric acid is typically used to prevent side reactions .

-

Temperature: Reactions are conducted at 60–80°C to enhance solubility and reaction kinetics .

-

pH Control: Initial pH is maintained between 2.5–4.5 using organic acids (e.g., formic acid) to solubilize aluminium hydroxide, followed by neutralization to pH 6–7 with sodium hydroxide to precipitate the product .

Example Protocol:

-

Dissolve 10 g in 100 mL deionized water.

-

Add 12 mL glacial acetic acid and 15 g tartaric acid.

-

Adjust pH to 3.5 using formic acid and heat to 70°C for 4 hours.

-

Neutralize with 2M NaOH to pH 7, filter, and dry the precipitate .

Solvent-Based Methods Using Aluminium Powder

Alternative approaches utilize aluminium powder as the aluminium source, reacting it directly with acetic acid and tartaric acid in a solvent medium. This method avoids the intermediate formation of aluminium hydroxide and streamlines the synthesis .

Reaction Mechanism:

3COOH + 2C4H6O6 \rightarrow 2Al(CH3COO)(C4H4O6) + 3H_2\uparrow

Optimized Conditions:

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | Methanol/Ethanol | |

| Al:Acetic Acid:Molar | 1:4:4 | |

| Temperature | 65–75°C | |

| Reaction Time | 14–18 hours | |

| Yield | 71.4–82.5% |

Procedure Highlights:

-

Aluminium powder (2.0 g) is mixed with methanol (50 mL) and acetylacetone (30.3 mL) as a co-solvent .

-

The reaction is maintained at 65°C for 12 hours, followed by pH adjustment to 7 using NaOH to induce crystallization .

pH Control and Reaction Optimization

pH modulation is critical to prevent the formation of undesired byproducts such as basic aluminium salts. Studies indicate that maintaining a pH of 2–4.5 during the initial reaction phase ensures complete dissolution of aluminium, while a final neutralization step (pH 6–7) promotes selective precipitation of aluminium acetotartrate .

Impact of pH on Yield:

-

pH < 2: Excessive protonation reduces tartrate availability, lowering yield .

-

pH 4–5: Optimal for balancing aluminium solubility and anion coordination .

Crystallization and Purification Techniques

Post-synthesis purification involves solvent washing and controlled crystallization. For instance:

-

Crystallization Method: Slow cooling of the reaction mixture from 70°C to 25°C over 6 hours yields needle-like crystals .

-

Washing Protocol: Filtered precipitates are washed with cold ethanol (10 mL/g product) to remove residual acids .

-

Drying: Vacuum drying at 80°C for 5 hours ensures minimal moisture content .

Purity Analysis:

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Aluminium Hydroxide Route | High purity, scalable | Longer reaction time (12+ hours) | 75–80% |

| Aluminium Powder Route | Faster kinetics, solvent recyclability | Requires strict pH control | 70–82.5% |

Challenges and Industrial Scalability

Key Challenges:

-

Stoichiometric Imbalance: Excess acetic acid favors aluminium acetate formation, while excess tartaric acid leads to amorphous products .

-

Solvent Recovery: Methanol/ethanol recovery systems are essential for cost-effective large-scale production .

Scalability Solutions:

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetotartrato de aluminio experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes compuestos de aluminio.

Reducción: Puede reducirse para formar aluminio metálico u otras especies de aluminio reducidas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden usar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Varios ácidos y bases pueden facilitar las reacciones de sustitución.

Principales Productos Formados:

Oxidación: Óxido de aluminio y otras especies de aluminio oxidadas.

Reducción: Aluminio metálico y compuestos de aluminio reducidos.

Sustitución: Nuevas sales de aluminio con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Chemistry

Aluminium acetotartrate serves as a reagent in various chemical reactions and synthesis processes. It can undergo oxidation, reduction, and substitution reactions, leading to the formation of different aluminium compounds:

- Oxidation : Can be oxidized to form aluminium oxide.

- Reduction : Can be reduced to yield aluminium metal.

- Substitution : Participates in substitution reactions with acids and bases.

Biology

In biological studies, this compound is valued for its astringent properties. It interacts with proteins in skin and mucous membranes, forming a protective barrier that inhibits microbial growth. This mechanism makes it effective in:

- Topical Treatments : Used in concentrations ranging from 0.5% to 3% for treating skin conditions such as frostbite and balanitis.

- Nasal Douches : Employed in solutions of 0.5% to 2% for respiratory tract affections .

Medicine

This compound is utilized in various medical applications:

- Antiseptic Properties : Effective in treating discharging skin diseases due to its disinfectant qualities.

- Ear Drops : Recommended as a first-choice antiseptic for open eardrum cases at concentrations of 1.2% .

- Formulations : Incorporated into topical formulations for skin conditions, providing cooling and draining effects on inflamed tissues .

Industrial Applications

This compound finds utility in industrial processes as well:

- Production of Industrial Products : Used as a component in various formulations due to its chemical properties.

- Innovative Plaster Forms : Recent patents have explored its use in plasters containing antiedematous substances, enhancing therapeutic effects while minimizing adverse reactions .

Case Studies

-

Topical Application Study :

A study demonstrated the efficacy of this compound in treating chronic otorrhea, highlighting its role as an effective antiseptic when applied locally . -

Respiratory Affection Treatment :

Clinical observations noted significant improvements when using nasal douches containing this compound for respiratory tract infections . -

Plaster Development :

Research into innovative plaster formulations incorporating this compound showed enhanced delivery of therapeutic agents while reducing side effects associated with traditional methods .

Mecanismo De Acción

El mecanismo de acción del acetotartrato de aluminio involucra su capacidad para actuar como astringente y desinfectante. Funciona al causar la contracción de los tejidos corporales, lo que ayuda a reducir la inflamación y prevenir infecciones. El compuesto interactúa con proteínas en la piel y las membranas mucosas, lo que lleva a la formación de una barrera protectora que inhibe el crecimiento de microorganismos .

Compuestos Similares:

Acetato de Aluminio: Similar en sus propiedades astringentes pero difiere en su composición química.

Tartrato de Aluminio: Comparte el componente ácido tartárico pero carece del grupo acetato.

Hidróxido de Aluminio: Se utiliza en aplicaciones similares pero tiene diferentes propiedades químicas

Singularidad: El acetotartrato de aluminio es único debido a su combinación de ácido acético y ácido tartárico, que le proporciona propiedades químicas y físicas distintas. Esta combinación le permite utilizarse en una variedad de aplicaciones donde otros compuestos de aluminio pueden no ser tan efectivos .

Comparación Con Compuestos Similares

Comparison with Similar Aluminum Compounds

The following table compares aluminium acetotartrate with structurally or functionally related aluminum compounds, emphasizing key properties and applications:

Detailed Research Findings

Functional Differences

- Aluminium acetylacetonate ’s role as a synthesis catalyst stems from its chelating properties, though its low water solubility restricts its use to organic solvents .

Actividad Biológica

Aluminium acetotartrate, an organic compound formed from the reaction of aluminium hydroxide with acetic and tartaric acids, exhibits significant biological activity primarily due to its astringent and disinfectant properties. This article explores its biological effects, mechanisms of action, applications in medicine, and relevant research findings.

Overview of this compound

- Chemical Formula : CHAlO

- Molar Mass : 234.096 g·mol

- CAS Number : 15930-12-8

- Appearance : Colorless to yellowish crystals, soluble in water but insoluble in alcohol and ether .

This compound functions as an astringent by causing tissue contraction, which reduces inflammation and helps prevent infection. It interacts with proteins in skin and mucous membranes, forming a protective barrier that inhibits microbial growth .

Biological Applications

This compound is utilized in various medical applications:

- Topical Treatments : Employed in concentrations ranging from 0.5% to 2% as a nasal douche for respiratory affections, and 1% to 3% for skin conditions like frostbite and balanitis .

- Antiseptic Properties : Its disinfectant qualities make it effective in treating discharging skin diseases, providing a cooling and draining effect on inflamed tissues .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a mixture containing 1% this compound and 20% propylene glycol against various microorganisms. The results indicated significant inhibition of growth for pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating its potential as an effective antimicrobial agent .

Table 1: Antimicrobial Efficacy of this compound Mixtures

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| C. albicans | >40% |

| S. aureus | >40% |

| S. epidermidis | >40% |

| Streptococcus faecalis | >40% |

| E. coli | 40% |

Case Studies

- Skin Application Study : In a clinical trial involving two volunteers, the this compound-propylene glycol solution was applied to the skin. A tenfold reduction in Candida albicans was observed, indicating its fungistatic properties rather than fungicidal effects. The solution effectively prevented microbial growth when applied before exposure to urine-soaked materials .

- Analytical Methods for Aluminium Measurement : Research has established methods for determining aluminium concentrations in biological materials using techniques such as graphite furnace atomic-emission spectrometry. This allows for precise monitoring of aluminium levels in blood and tissues, which is critical for understanding its biological impact .

Comparative Analysis with Similar Compounds

This compound is often compared with other aluminium compounds due to its unique properties:

| Compound | Key Characteristics |

|---|---|

| Aluminium Acetate | Similar astringent properties but different composition |

| Aluminium Tartrate | Shares tartaric acid but lacks acetate group |

| Aluminium Hydroxide | Used in similar applications but with different chemical behavior |

Q & A

Basic Research Questions

Q. What are the fundamental physicochemical properties of aluminium acetotartrate, and how are they characterized in experimental settings?

- Methodological Answer : Key properties include solubility (in polar vs. non-polar solvents), thermal stability (via TGA/DSC), and crystallinity (via XRD). Characterization requires FTIR to confirm ligand coordination and NMR for structural elucidation. Titration methods (e.g., complexometric) validate aluminium content .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer : Optimize stoichiometric ratios of aluminium salts and acetotartaric acid under controlled pH (4–6). Use solvent systems like ethanol-water mixtures to enhance yield. Purification via recrystallization and validation through elemental analysis (CHNS/O) and mass spectrometry are critical .

Q. What analytical techniques are most suitable for quantifying this compound in mixed matrices?

- Methodological Answer : Employ ICP-OES for aluminium quantification and HPLC with UV detection for acetotartrate ions. Cross-validate results using ion chromatography (IC) to address matrix interference .

Advanced Research Questions

Q. How do researchers address contradictions in reported stability data for this compound under varying humidity and temperature?

- Methodological Answer : Design accelerated stability studies (ICH guidelines) with controlled humidity chambers (25°C/60% RH vs. 40°C/75% RH). Monitor degradation via HPLC and XRD to identify hydrate formation or ligand dissociation. Statistical analysis (ANOVA) resolves data discrepancies arising from experimental variability .

Q. What experimental frameworks are used to investigate the coordination chemistry of this compound in solution?

- Methodological Answer : Use potentiometric titration to determine stability constants of aluminium-acetotartrate complexes. Spectrophotometric methods (UV-Vis) and DFT calculations model ligand-metal interactions. Compare results with crystallographic data to validate coordination geometry .

Q. How can researchers resolve ambiguities in the mechanism of this compound’s biological interactions (e.g., cytotoxicity or antioxidant effects)?

- Methodological Answer : Conduct in vitro assays (MTT for cytotoxicity, DPPH for antioxidant activity) with positive/negative controls. Use synchrotron-based XAS to probe aluminium speciation in biological matrices. Address contradictions by isolating variables (e.g., pH, coexisting ions) and applying multivariate regression .

Methodological and Data Analysis Questions

Q. What strategies ensure rigorous statistical validation of this compound’s experimental data?

- Methodological Answer : Apply Grubbs’ test to identify outliers in replicate measurements. Use principal component analysis (PCA) for multivariate datasets (e.g., spectroscopic profiles). Report confidence intervals (95%) for kinetic or thermodynamic parameters .

Q. How should researchers handle discrepancies between computational models and experimental results for this compound’s properties?

- Methodological Answer : Reassess force field parameters in molecular dynamics simulations or basis sets in DFT calculations. Validate models with experimental XRD or EXAFS data. Iteratively refine computational assumptions (e.g., solvent effects, protonation states) .

Q. What are the best practices for presenting raw and processed data in publications on this compound?

- Methodological Answer : Include raw data (e.g., XRD diffractograms, chromatograms) in supplementary materials. Processed data (e.g., crystallographic parameters, kinetic plots) must be in the main text with error margins. Follow IUPAC guidelines for reporting uncertainties .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?

- Methodological Answer : Publish detailed protocols with exact reagent grades (e.g., ACS-certified aluminium nitrate), equipment specifications (e.g., stirring rate), and environmental controls (e.g., inert atmosphere). Share characterization data (e.g., NMR spectra) in open-access repositories .

Q. What gaps exist in the literature regarding this compound’s environmental fate, and how can they be addressed experimentally?

- Methodological Answer : Conduct ecotoxicity studies (e.g., Daphnia magna assays) and environmental persistence tests (OECD 301). Use LC-MS/MS to track degradation products in soil/water systems. Compare results with regulatory thresholds for aluminium compounds .

Q. How can interdisciplinary approaches (e.g., materials science and toxicology) advance this compound research?

Propiedades

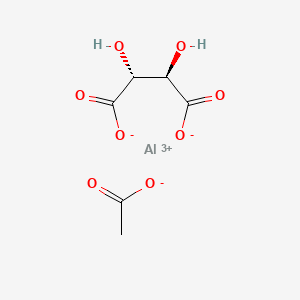

IUPAC Name |

aluminum;(2R,3R)-2,3-dihydroxybutanedioate;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.C2H4O2.Al/c5-1(3(7)8)2(6)4(9)10;1-2(3)4;/h1-2,5-6H,(H,7,8)(H,9,10);1H3,(H,3,4);/q;;+3/p-3/t1-,2-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVRYPWCDUCYPZ-OLXYHTOASA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C(C(C(=O)[O-])O)(C(=O)[O-])O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7AlO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15930-12-8 | |

| Record name | Aluminum acetotartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15930-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminium acetotartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015930128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium acetotartrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINIUM ACETOTARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19MLB4EQ88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.